2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
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Overview
Description
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorobenzamide and dioxidotetrahydrothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Dioxidotetrahydrothiophene Group: The next step involves the introduction of the dioxidotetrahydrothiophene group. This can be done through a nucleophilic substitution reaction where the benzamide derivative reacts with a suitable thiophene derivative under basic conditions.
Methylation: The final step involves the methylation of the amide nitrogen. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of dichlorobenzamide derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the dioxidotetrahydrothiophene group, making it less versatile in terms of chemical reactivity.
N-Methylbenzamide: Does not contain the chlorine atoms or the dioxidotetrahydrothiophene group, resulting in different chemical properties.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents, leading to varied biological and chemical activities.
Uniqueness
2,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is unique due to the combination of its dichlorobenzamide and dioxidotetrahydrothiophene moieties. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c1-15(9-4-5-19(17,18)7-9)12(16)10-3-2-8(13)6-11(10)14/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOODTVCBSIFKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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